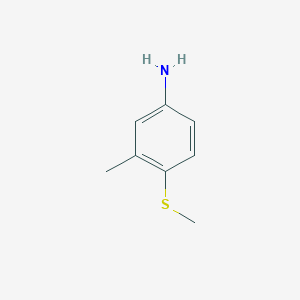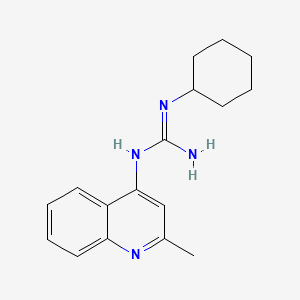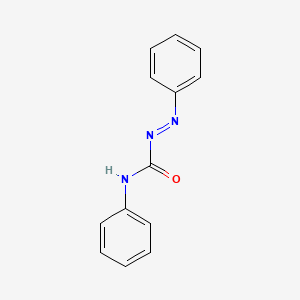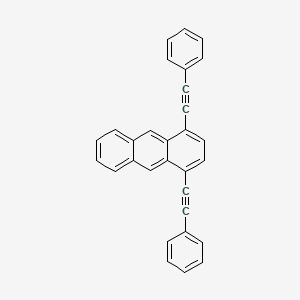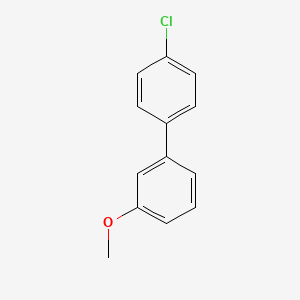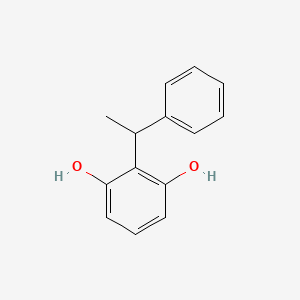
2-(1-Phenylethyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylethyl)benzene-1,3-diol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a phenylethyl group. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Bromination: The 3,5 positions of the benzaldehyde are brominated to obtain 3,5-dibromo-4-isopropylbenzaldehyde.
Methoxylation: Sodium methoxide is used to synthesize 3,5-dimethoxy-4-isopropylbenzaldehyde.
Demethylation: Pyridine is used to demethylate the compound, resulting in 3,5-dihydroxy-4-isopropylbenzaldehyde.
Esterification: The compound undergoes esterification to form 3,5-dialkyl ester-4-isopropylbenzaldehyde.
Wittig Reaction: The esterified compound undergoes a Wittig reaction to form 2-(1-methylethyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol.
Hydrolysis: Finally, hydrolysis is performed to obtain the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Phenylethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(1-Phenylethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its biological activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(1-Phenylethyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
2-(1-Phenylethyl)benzene-1,3-diol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes. This structural difference can lead to variations in reactivity, solubility, and interaction with biological targets .
Propiedades
Número CAS |
67223-09-0 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(1-phenylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H14O2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-10,15-16H,1H3 |
Clave InChI |
CYUWKOZIHASGKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=C(C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



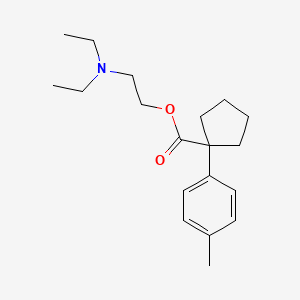


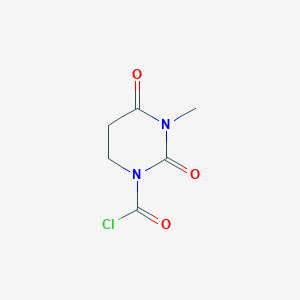

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
